molecular formula C8H10N2O4 B12521315 (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 732970-50-2

(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12521315
CAS No.: 732970-50-2
M. Wt: 198.18 g/mol
InChI Key: FVZKQYLAEVWZGG-CLZZGJSISA-N
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Description

The compound (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid belongs to the β-lactam family, characterized by a bicyclic core structure. Its key features include:

  • Substituents: A methoxyimino (-CH₂O-N=) group at position 3 and a carboxylic acid at position 2.
  • Stereochemistry: The (2R,5R) configuration ensures specific spatial orientation critical for biological interactions.

Properties

CAS No.

732970-50-2

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(2R,5R)-3-methoxyimino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-14-9-5-2-4-3-6(11)10(4)7(5)8(12)13/h4,7H,2-3H2,1H3,(H,12,13)/t4-,7-/m1/s1

InChI Key

FVZKQYLAEVWZGG-CLZZGJSISA-N

Isomeric SMILES

CON=C1C[C@@H]2CC(=O)N2[C@H]1C(=O)O

Canonical SMILES

CON=C1CC2CC(=O)N2C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of oximes and α-amino ketones in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Core Structure Variations

The bicyclic framework of β-lactams varies in heteroatom composition, influencing stability and biological activity:

Compound Class Core Structure Key Heteroatom Example Compounds References
Target Compound 1-azabicyclo[3.2.0]heptane Nitrogen (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Penicillins 4-thia-1-azabicyclo[3.2.0]heptane Sulfur Amoxicillin, Dicloxacillin, Oxacillin
Clavulanic Acid Derivatives 4-oxa-1-azabicyclo[3.2.0]heptane Oxygen Clavulanic acid (Z)-(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[...]
Carbapenems 1-azabicyclo[3.2.0]hept-2-ene Nitrogen Imipenem, Meropenem

Key Insight : The absence of sulfur or oxygen in the target compound’s core may enhance resistance to β-lactamase enzymes compared to penicillins or clavulanates .

Substituent Analysis

Substituents at positions 3 and 6 dictate pharmacological behavior:

Compound Name (Example) Position 3 Substituent Position 6 Substituent Biological Activity References
Target Compound Methoxyimino (-CH₂O-N=) Hydrogen Unknown (potential biosynthesis)
TokK Substrate () Thioether-linked dipeptide chain Hydrogen Substrate for carbapenem biosynthesis
Amoxicillin Hydrogen (2R)-2-amino-2-(4-hydroxyphenyl)acetyl group Antibacterial
Clavulanic Acid 2-hydroxyethylidene Hydrogen β-lactamase inhibitor
Imipenem 2-(aminomethylideneamino)ethylsulfanyl 1-hydroxyethyl Broad-spectrum antibiotic

Key Insight: The methoxyimino group in the target compound may confer stability against enzymatic hydrolysis, similar to carbapenems’ bulky substituents .

Research Findings and Implications

  • Stability: The methoxyimino group in the target compound may mimic the electron-withdrawing effects seen in carbapenems, delaying ring-opening by β-lactamases .
  • Pharmacological Gaps: Further studies are needed to explore the antibacterial or β-lactamase inhibitory activity of the methoxyimino derivative.

Biological Activity

The compound (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H10_10N2_2O3_3
  • CAS Number : 732970-50-2
  • Synonyms : 1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-(methoxyimino)-7-oxo-

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. A study highlighted its effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains, suggesting its potential as a treatment for severe infections caused by resistant bacteria .

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli2016
S. aureus258
K. pneumoniae1832

The primary mechanism through which (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its antimicrobial effects is by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This mechanism is similar to that of other well-known antibiotics, which makes it a candidate for further development.

Study on Antimicrobial Efficacy

A recent study evaluated the compound's efficacy against various pathogens in vitro. Results showed that it significantly inhibited the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating strong antitubercular activity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1–2 hours post-administration. Toxicity assessments revealed a low incidence of adverse effects in animal models, supporting its safety profile for therapeutic use .

Comparative Analysis with Other Compounds

Compound Activity MIC (µg/mL) Notes
(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acidHigh4Effective against M. tuberculosis
AmoxicillinModerate8Commonly used antibiotic
VancomycinHigh1Effective against gram-positive bacteria

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